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Compound of Interest

Compound Name: 7-Bromo-2-methyl-2H-indazole

Cat. No.: B1287201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the

heterocyclic compound 7-Bromo-2-methyl-2H-indazole (CAS No. 701910-14-7). Due to the

limited availability of directly published experimental spectra for this specific molecule, this

document presents predicted spectral characteristics based on data from analogous

compounds and established spectroscopic principles. Detailed, generalized experimental

protocols for acquiring such data are also provided to aid researchers in their analytical

workflows.

Chemical Structure and Properties
IUPAC Name: 7-bromo-2-methyl-2H-indazole

Molecular Formula: C₈H₇BrN₂[1]

Molecular Weight: 211.06 g/mol [1]

Structure:

Predicted Spectral Data
The following tables summarize the anticipated quantitative data for 7-Bromo-2-methyl-2H-
indazole based on the analysis of similar structures and general spectroscopic knowledge.
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¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 - 8.0 d 1H H-6

~ 7.4 - 7.6 d 1H H-4

~ 7.0 - 7.2 t 1H H-5

~ 4.2 - 4.4 s 3H N-CH₃

~ 8.1 - 8.3 s 1H H-3

Note: Predicted chemical shifts are based on the analysis of substituted indazole derivatives.

Actual values may vary.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
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Chemical Shift (δ, ppm) Assignment

~ 150 - 152 C-7a

~ 130 - 132 C-3a

~ 128 - 130 C-6

~ 125 - 127 C-4

~ 120 - 122 C-5

~ 110 - 112 C-7

~ 118 - 120 C-3

~ 35 - 37 N-CH₃

Note: These are estimated chemical shifts. The presence of the bromine atom and the N-

methyl group will influence the final positions of the signals.

MS (Mass Spectrometry)
Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Assignment

210/212 ~100 / ~98
[M]⁺ (Molecular ion peak with

bromine isotopes)

195/197 Variable [M - CH₃]⁺

131 Variable [M - Br]⁺

104 Variable [C₇H₆N]⁺

Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio)

will result in two molecular ion peaks separated by 2 m/z units.[2][3][4]

IR (Infrared) Spectroscopy
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Sample Preparation: KBr pellet or thin film

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium C-H stretching (aromatic)

~ 2950 - 2850 Medium
C-H stretching (aliphatic, N-

CH₃)

~ 1620 - 1580 Strong
C=N and C=C stretching

(indazole ring)

~ 1500 - 1450 Medium C=C stretching (aromatic)

~ 1380 - 1360 Medium C-H bending (N-CH₃)

~ 1100 - 1000 Strong C-N stretching

~ 800 - 750 Strong
C-H out-of-plane bending

(aromatic)

~ 700 - 600 Strong C-Br stretching

Note: The exact positions and intensities of the peaks can be influenced by the physical state

of the sample.

Experimental Protocols
The following are generalized protocols for acquiring the spectral data. Instrument parameters

should be optimized for the specific sample and equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 7-Bromo-2-methyl-2H-indazole in

~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition:

Record the spectrum on a 400 MHz or higher field NMR spectrometer.
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Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate all signals and determine the multiplicities (singlet, doublet, triplet, etc.) and

coupling constants (J values).

¹³C NMR Acquisition:

Record the spectrum on a 100 MHz or higher field NMR spectrometer.

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each

unique carbon atom.

Acquire a larger number of scans compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

ESI-MS Acquisition:

Infuse the sample solution into the electrospray ionization source of the mass

spectrometer.

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to achieve stable ionization and maximum signal intensity.

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-

500).
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EI-MS Acquisition:

Introduce a small amount of the solid or a concentrated solution onto a direct insertion

probe.

Insert the probe into the ion source of the mass spectrometer.

Acquire the spectrum using a standard electron energy of 70 eV.

IR Spectroscopy
KBr Pellet Method:

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide

(KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.[5]

Press the powder into a thin, transparent pellet using a hydraulic press.[5]

Thin Film Method:

Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or

dichloromethane).

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the sample.

Data Acquisition:

Place the prepared sample in the sample holder of an FTIR spectrometer.

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum.

Workflow for Structural Elucidation
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The following diagram illustrates a typical workflow for the structural characterization of a novel

compound like 7-Bromo-2-methyl-2H-indazole using spectroscopic methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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